2-(Phthalimido-acetyl)-cyclopentanone
Description
2-(Phthalimido-acetyl)-cyclopentanone is a cyclopentanone derivative featuring a phthalimido-acetyl substituent at the 2-position of the cyclopentanone ring. This compound belongs to a class of structurally modified ketones designed to enhance specific chemical or biological properties. The phthalimide group, a bicyclic aromatic structure, confers rigidity and electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-[2-oxo-2-(2-oxocyclopentyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-12-7-3-6-11(12)13(18)8-16-14(19)9-4-1-2-5-10(9)15(16)20/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCNCYYLZRMBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170847 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360547-50-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-(Phthalimido-acetyl)-cyclopentanone is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by its unique structural features, including the phthalimido and acetyl groups attached to a cyclopentanone ring. The compound's molecular structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is thought to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing various metabolic pathways.
- Receptor Interaction : It is hypothesized that this compound interacts with certain receptors, potentially altering physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Non-Small Cell Lung Cancer (NCI-H460)
- CNS Cancer (SF-268)
In vitro evaluations demonstrated that certain derivatives possess a higher inhibitory effect on these cell lines compared to standard treatments, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that it may exhibit activity against a range of bacterial strains, contributing to its potential application in treating infections. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitumor Evaluation : A study conducted on the antitumor effects of this compound derivatives revealed significant cytotoxicity against several cancer cell lines. The study utilized standard assays to measure cell viability and apoptosis induction, confirming the compound's efficacy in inhibiting tumor growth .
- Antimicrobial Activity : Another research project focused on isolating the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising results in inhibiting bacterial growth, suggesting their potential for development into new antimicrobial agents.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of cyclopentanone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Chemical Reactivity
- Photochemical Behavior: 2-(2,5-Dimethoxybenzylidene)cyclopentanone oxime O-acetate (441f) undergoes photolysis to yield quinoline derivatives, highlighting the role of aromatic substituents in directing photoreactivity . The phthalimido-acetyl group’s rigid structure may similarly influence photostability or reaction pathways.
- Solubility and Stability: Phenylseleno- and chlorodifluoroacetyl-substituted cyclopentanones exhibit lower polarity compared to methoxybenzylidene derivatives, affecting their solubility in organic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
